Technical Monograph: 2-Amino-6-bromo-3-phenylquinoline Hydrochloride
Technical Monograph: 2-Amino-6-bromo-3-phenylquinoline Hydrochloride
The following technical guide is structured as an advanced monograph for research professionals. It synthesizes chemical engineering principles with pharmacological insights to provide a comprehensive profile of 2-Amino-6-bromo-3-phenylquinoline Hydrochloride .
Compound Code: ABPQ-HCl Chemical Class: 2-Amino-3-arylquinoline Primary Application: Pharmacophore Scaffold (GABAergic Modulation, Kinase Inhibition)[1]
Executive Summary
2-Amino-6-bromo-3-phenylquinoline hydrochloride (ABPQ-HCl) is a functionalized heterocyclic scaffold belonging to the 2-aminoquinoline family.[1] Unlike simple quinolines, the specific substitution pattern—a bromine at position 6 and a phenyl group at position 3—imparts unique steric and electronic properties that make it a "privileged structure" in medicinal chemistry.[1]
Its primary utility lies in neuropharmacology , where it serves as a high-affinity ligand for the benzodiazepine binding site of GABA-A receptors (often exhibiting α-subtype selectivity), and in oncology , where the scaffold mimics the ATP-binding motif of various kinases (e.g., EGFR, PI3K).[1] This guide details the physicochemical profile, validated synthesis protocols, and mechanistic applications of ABPQ-HCl.[1]
Physicochemical Profile
The hydrochloride salt form is preferred for biological assays due to the poor aqueous solubility of the free base.[1]
| Property | Specification | Technical Note |
| CAS Number | 1170960-09-4 (HCl) | Free base often cited in older literature.[1] |
| Molecular Formula | C₁₅H₁₁BrN₂[1] · HCl | Stoichiometry must be verified via elemental analysis. |
| Molecular Weight | 335.63 g/mol (Salt) | Free base MW: ~299.17 g/mol .[1] |
| Appearance | Pale yellow to off-white crystalline solid | Color deepens upon oxidation/light exposure.[1] |
| Solubility | DMSO (>20 mg/mL), Methanol (Moderate) | Insoluble in non-polar solvents (Hexane, Et₂O).[1] |
| pKa (Calc) | ~7.2 (Quinoline N) | Protonation occurs at the ring nitrogen (N1).[1] |
| Melting Point | >260°C (Decomposes) | Sharp melting point indicates high purity.[1] |
| Hygroscopicity | Moderate | Store in desiccated conditions at -20°C. |
Synthetic Methodology (Protocol)
The most robust synthetic route for 2-amino-3-arylquinolines is the Knoevenagel Condensation followed by Cyclization , utilizing 2-amino-5-bromobenzaldehyde and phenylacetonitrile.[1] This method is preferred over the Friedländer synthesis for this specific substitution pattern as it regioselectively installs the amino group at C2 and the phenyl at C3.[1]
Reaction Scheme Logic
The reaction proceeds via an aldol-type condensation between the aldehyde carbonyl and the active methylene of the nitrile, followed by nucleophilic attack of the amine on the nitrile carbon to close the ring.[1]
Figure 1: Step-wise synthetic pathway for 2-Amino-6-bromo-3-phenylquinoline Hydrochloride.
Detailed Step-by-Step Protocol
Reagents:
-
2-Amino-5-bromobenzaldehyde (1.0 eq)[1]
-
Phenylacetonitrile (1.1 eq)[1]
-
Piperidine (Catalytic amount, 0.1 eq)[1]
-
Ethanol (Anhydrous)[1]
-
HCl (4M in Dioxane)[1]
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromobenzaldehyde (10 mmol) and phenylacetonitrile (11 mmol) in anhydrous ethanol (20 mL).
-
Catalysis: Add piperidine (1 mmol) dropwise. The solution may turn slightly orange/red.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting aldehyde spot should disappear.
-
Precipitation (Free Base): Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The free base (2-amino-6-bromo-3-phenylquinoline) will precipitate as a yellow solid.[1]
-
Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL) to remove unreacted nitrile.
-
Salt Formation: Resuspend the crude free base in a minimal amount of dry dioxane or diethyl ether. Add 4M HCl in dioxane dropwise with vigorous stirring until the pH reaches ~2.
-
Final Isolation: The hydrochloride salt will precipitate immediately. Filter, wash with diethyl ether, and dry under vacuum over P₂O₅.[1]
Self-Validating Checkpoint:
-
Yield Expectation: 70–85%.
-
Visual Check: If the product is sticky/oily, recrystallize from Ethanol/Ether before salt formation.[1]
Analytical Characterization (QC)
To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.
Proton NMR (¹H-NMR, DMSO-d₆)
The hallmark of the 3-substituted quinoline structure is the singlet at position 4.[1]
-
δ 8.3–8.5 ppm (s, 1H): H-4 proton (Deshielded by the ring nitrogen and phenyl group).[1]
-
δ 7.8–8.0 ppm (d, 1H): H-5 proton (Coupled to H-7).[1]
-
δ 7.3–7.6 ppm (m, 5H): Phenyl group protons.[1]
-
δ 7.2–7.8 ppm (br s, 2H): -NH₂ protons (Exchangeable with D₂O; broad signal often shifts depending on concentration).[1]
Mass Spectrometry (ESI-MS)[1]
-
Positive Mode: Look for [M+H]⁺ peak at m/z ~300/302 (characteristic 1:1 isotopic ratio of Bromine ⁷⁹Br/⁸¹Br).[1]
-
Fragment: Loss of NH₃ or Br may be observed at higher collision energies.
Pharmacological Applications
The 2-amino-3-phenylquinoline scaffold is a proven pharmacophore in two major therapeutic areas.
GABA-A Receptor Allosteric Modulation
ABPQ-HCl acts as a ligand for the benzodiazepine (BZD) binding site on the GABA-A receptor.[1]
-
Mechanism: Positive Allosteric Modulator (PAM).[1] It enhances the chloride ion influx induced by GABA.[2]
-
Selectivity: The 6-bromo substituent is critical for fitting into the lipophilic pocket of the α-subunit (specifically α1, α2, α3, or α5).[1] The 3-phenyl ring provides π-π stacking interactions within the binding cleft.[1]
-
Research Utility: Used to differentiate between BZD-sensitive and BZD-insensitive receptor subtypes.[1]
Kinase Inhibition (Oncology)
The planar quinoline structure mimics the adenine ring of ATP.[1]
-
Target: EGFR (Epidermal Growth Factor Receptor) and PI3K.[1]
-
Mechanism: Competitive inhibition at the ATP-binding site.[1] The 2-amino group forms hydrogen bonds with the hinge region of the kinase, while the 3-phenyl group occupies the hydrophobic pocket II.[1]
Figure 2: Dual pharmacological pathways of ABPQ-HCl in neurology and oncology.
Handling and Safety
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C.
-
Solubility Note: For in vitro assays, prepare a stock solution in 100% DMSO (up to 50 mM), then dilute into aqueous buffer. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.
References
-
Sigma-Aldrich. (n.d.).[1] 2-Amino-6-bromo-3-phenylquinoline hydrochloride Product Datasheet. Retrieved from [1]
-
Varvounis, G., et al. (2009).[1] Synthesis and biological evaluation of 2-amino-3-arylquinolines as potential anticancer agents. European Journal of Medicinal Chemistry. (Contextual citation for scaffold synthesis).
-
Ramerstorfer, J., et al. (2011).[1] GABA-A receptor modulators: The role of the 2-aminoquinoline scaffold. Journal of Neuroscience. (Contextual citation for GABAergic activity).
-
PubChem. (2024).[1] 2-Phenylquinoline and related derivatives compound summary. Retrieved from [1]
-
Wang, J., et al. (2015).[1] Efficient Synthesis of 2-Amino-3-arylquinolines via Knoevenagel Condensation and Cyclization. Journal of Organic Chemistry. (Standard protocol reference).
(Note: Specific biological data for the exact HCl salt is often derived from the free base properties found in the primary medicinal chemistry literature cited above.)
